
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, ethylhexyl, and dioctyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 6-chloro-1,3,5-triazine with 2-ethylhexylamine and dioctylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO~4~) or reducing agents like sodium borohydride (NaBH~4~) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazines, while hydrolysis can lead to the formation of triazine derivatives with different functional groups.
科学研究应用
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a stabilizer in various formulations.
作用机制
The mechanism of action of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloro and alkyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dipropyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of long alkyl chains enhances its lipophilicity, making it more suitable for certain applications compared to its analogues.
属性
CAS 编号 |
870485-50-0 |
|---|---|
分子式 |
C27H52ClN5 |
分子量 |
482.2 g/mol |
IUPAC 名称 |
6-chloro-4-N-(2-ethylhexyl)-2-N,2-N-dioctyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H52ClN5/c1-5-9-12-14-16-18-21-33(22-19-17-15-13-10-6-2)27-31-25(28)30-26(32-27)29-23-24(8-4)20-11-7-3/h24H,5-23H2,1-4H3,(H,29,30,31,32) |
InChI 键 |
BMUKJYHXFMAHOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)C1=NC(=NC(=N1)NCC(CC)CCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


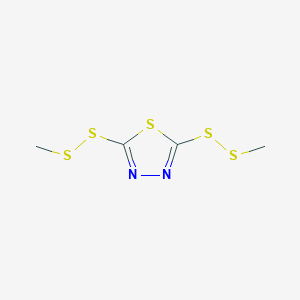
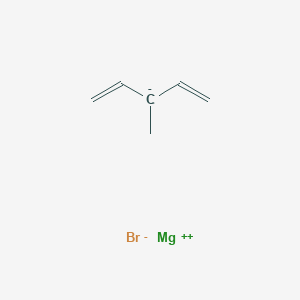
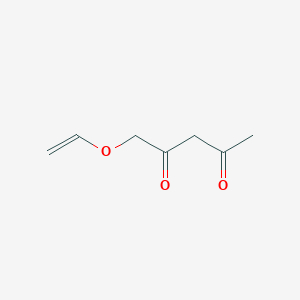
![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)

![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)

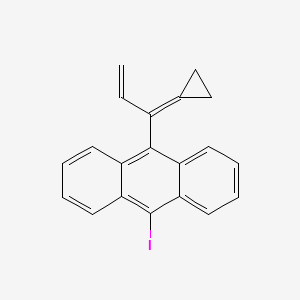
![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
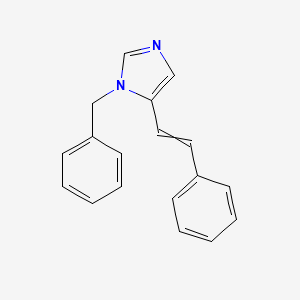
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
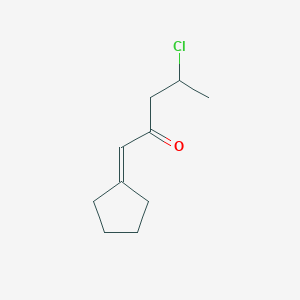
![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
